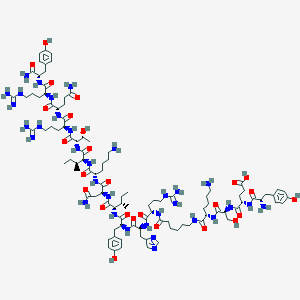
Atrazine-2-hydroxy
Vue d'ensemble
Description
Atrazine-2-hydroxy is a metabolite of atrazine, a widely used herbicide belonging to the chlorotriazine class. Atrazine is primarily used to control broadleaf and grassy weeds in crops such as corn and sugarcane. This compound is more commonly detected in groundwater than in surface water due to its higher solubility and persistence in the environment .
Mécanisme D'action
Target of Action
Hydroxyatrazine, also known as Atrazine-2-hydroxy, is a metabolite of the herbicide atrazine . It primarily targets the kidneys .
Mode of Action
The mode of action of hydroxyatrazine is different from that of atrazine and its chloro-s-triazine metabolites . The main effect of hydroxyatrazine is kidney toxicity, which is attributed to its low solubility in water, resulting in crystal formation and a subsequent inflammatory response .
Biochemical Pathways
Hydroxyatrazine is a product of the biodegradation of atrazine . Atrazine is transformed into hydroxyatrazine by the action of benzoxazinones, natural compounds found in corn plantlets . The rate of atrazine chemical hydroxylation is influenced by the natural concentration of benzoxazinones in the vacuolar sap of corn seedlings and the pH .
Pharmacokinetics
It is known that the compound’s low solubility in water influences its bioavailability and toxicity . The acceptable daily intake (ADI) for hydroxyatrazine is 0–0.04 mg/kg body weight, based on the no observed adverse effect level (NOAEL) of 1.0 mg/kg body weight per day identified on the basis of kidney toxicity .
Result of Action
The primary result of hydroxyatrazine action is kidney toxicity . This is due to the compound’s low solubility in water, which leads to the formation of crystals and a subsequent inflammatory response in the kidneys .
Action Environment
The action of hydroxyatrazine is influenced by environmental factors. For instance, the compound is more commonly detected in groundwater than in surface water . Its low solubility in water affects its distribution in the environment and its bioavailability . Furthermore, the transformation of atrazine into hydroxyatrazine is influenced by the pH and the natural concentration of benzoxazinones in the vacuolar sap of corn seedlings .
Analyse Biochimique
Biochemical Properties
Hydroxyatrazine interacts with various enzymes and proteins. Another enzyme, N-isopropylammelide isopropylaminohydrolase (AtzC), catalyzes the stoichiometric hydrolysis of N-isopropylammelide to cyanuric acid and isopropylamine .
Cellular Effects
Hydroxyatrazine can have various effects on cells. For instance, it has been found to influence cell function by modifying growth, enzymatic processes, and photosynthesis in plants . It also exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
Molecular Mechanism
The molecular mechanism of hydroxyatrazine involves a series of hydrolytic reactions. Hydroxyatrazine is converted to N-ethylammelide by an as-yet-unidentified enzyme, and then to N-isopropylammelide by hydroxyatrazine N-ethylaminohydrolase (AtzB). N-isopropylammelide is further converted to cyanuric acid and isopropylamine by N-isopropylammelide isopropylaminohydrolase (AtzC) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyatrazine can change over time. For example, the rate of atrazine leaching at higher infiltration rates was not fast enough to counteract the effect of enhanced degradation . Higher infiltration rates enriched the distribution of hydroxyatrazine in the soil profile for sandy loam .
Metabolic Pathways
Hydroxyatrazine is involved in the metabolic pathway for atrazine mineralization, which is composed of six successive hydrolyses: a dechlorination, two dealkylations, a ring cleavage, a biuret deamination, and an allophanate hydrolysis .
Transport and Distribution
Hydroxyatrazine can be transported and distributed within cells and tissues. It has been found that the adsorption capacity of hydroxyatrazine was positively correlated with the organic matter content and negatively correlated with cation-exchange capacity and pH .
Méthodes De Préparation
Atrazine-2-hydroxy can be synthesized through the hydrolysis of atrazine. This reaction typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide under elevated temperatures. The industrial production of hydroxyatrazine often involves solid-phase extraction and chemical derivatization techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Atrazine-2-hydroxy undergoes several types of chemical reactions, including hydrolytic deamination and hydroxylation. Common reagents used in these reactions include strong acids and bases. The major products formed from these reactions are N-isopropylammelide and N-ethylammelide . Additionally, hydroxyatrazine can be further degraded by microbial species, leading to the formation of cyanuric acid .
Applications De Recherche Scientifique
Atrazine-2-hydroxy has several scientific research applications, particularly in the fields of environmental chemistry and bioremediation. It is used as an indicator of atrazine degradation in soil and water. Researchers study hydroxyatrazine to understand the environmental impact of atrazine and to develop bioremediation strategies using microbial species that can degrade atrazine and its metabolites . This compound is also used in studies related to the detoxification of atrazine in aquatic ecosystems .
Comparaison Avec Des Composés Similaires
Atrazine-2-hydroxy is similar to other s-triazine herbicides and their metabolites, such as deethylatrazine, deisopropylatrazine, and cyanuric acid. hydroxyatrazine is unique in its higher solubility and persistence in groundwater compared to its parent compound, atrazine . This makes hydroxyatrazine a more significant environmental contaminant and a key focus of bioremediation research .
Similar compounds include:
- Deethylatrazine
- Deisopropylatrazine
- Cyanuric acid
- Simazine
- Propazine
This compound’s unique properties and its role as a major atrazine metabolite make it an important compound for environmental and bioremediation studies.
Propriétés
IUPAC Name |
4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIMWNQWAWNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037807 | |
| Record name | 2-Hydroxyatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-68-0 | |
| Record name | Hydroxyatrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyatrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYATRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















